

physical and chemical properties of 4-Bromo-3-nitropyridine

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Compound of Interest

Compound Name: 4-Bromo-3-nitropyridine

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In-Depth Technical Guide to 4-Bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-3-nitropyridine**, a key building block in synthetic organic chemistry. This document details its characteristics, synthesis, and analytical protocols to support its application in research and development, particularly in the pharmaceutical industry.

Core Physical and Chemical Properties

4-Bromo-3-nitropyridine, with the CAS Number 23056-44-2, is a substituted pyridine derivative. Its molecular formula is $C_5H_3BrN_2O_2$, corresponding to a molecular weight of 202.99 g/mol .^{[1][2]} The structural and property data are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	23056-44-2	[1] [2]
Molecular Formula	C ₅ H ₃ BrN ₂ O ₂	[1] [2]
Molecular Weight	202.99 g/mol	[1] [2]
Topological Polar Surface Area (TPSA)	56.03 Å ²	[1]
LogP	1.7523	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	1	[1]

Synthesis and Purification

While a specific, detailed protocol for the direct synthesis of **4-Bromo-3-nitropyridine** is not readily available in the public domain, a general approach can be inferred from the synthesis of structurally similar compounds, such as the nitration of a brominated pyridine precursor. The following is a generalized experimental protocol that can serve as a starting point for its synthesis.

Experimental Protocol: Synthesis of 4-Bromo-3-nitropyridine (General Approach)

This protocol is based on established methods for the nitration of substituted pyridines.

Materials:

- 4-Bromopyridine
- Concentrated Sulfuric Acid (H₂SO₄)
- Fuming Nitric Acid (HNO₃)

- Ice
- Sodium Hydroxide (NaOH) solution
- Organic solvent (e.g., Dichloromethane or Chloroform)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Thermometer
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
- Addition of Starting Material: Slowly add 4-bromopyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
- Nitration: Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
- Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

- Neutralization: Neutralize the acidic solution with a sodium hydroxide solution until it reaches a neutral or slightly basic pH.
- Extraction: Extract the aqueous layer multiple times with an organic solvent.
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude **4-Bromo-3-nitropyridine** can be purified using the following methods:

- Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals.
- Column Chromatography: For higher purity, the compound can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Analysis

Detailed experimental spectroscopic data for **4-Bromo-3-nitropyridine** is not widely published. However, based on the analysis of similar compounds, the following are the expected spectral characteristics and the general protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the proton NMR spectrum.
- ^{13}C NMR Acquisition: Acquire the proton-decoupled carbon-13 NMR spectrum.

Expected Spectral Data:

- ^1H NMR: The spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo and nitro substituents.
- ^{13}C NMR: The spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a substituted aromatic system.

Infrared (IR) Spectroscopy

Experimental Protocol:

- Sample Preparation: Prepare the sample as a KBr pellet or analyze it using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} .

Expected Characteristic Absorption Bands:

Wavenumber Range (cm^{-1})	Assignment
3100-3000	Aromatic C-H stretching
1570-1490	Asymmetric NO_2 stretching
1390-1300	Symmetric NO_2 stretching
~1600	C=C and C=N stretching in the aromatic ring
Below 1000	C-Br stretching and C-H out-of-plane bending

Mass Spectrometry (MS)

Experimental Protocol:

- Instrumentation: Employ a mass spectrometer, such as one with Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Expected Fragmentation Pattern:

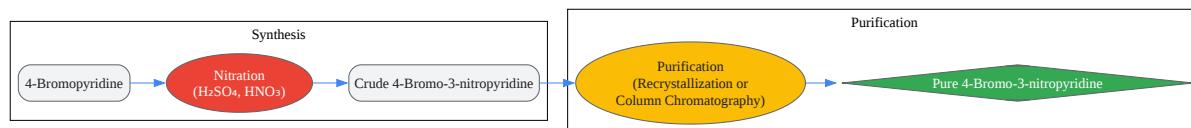
The mass spectrum is expected to show a molecular ion peak (M^+) and a characteristic $M+2$ peak of nearly equal intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br). Common fragmentation pathways may involve the loss of the nitro group (NO_2) or the bromine atom.

Chemical Reactivity and Stability

4-Bromo-3-nitropyridine is expected to be a stable compound under standard laboratory conditions. The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group and the nitrogen atom in the ring. However, the bromine atom at the 4-position can be susceptible to nucleophilic aromatic substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.

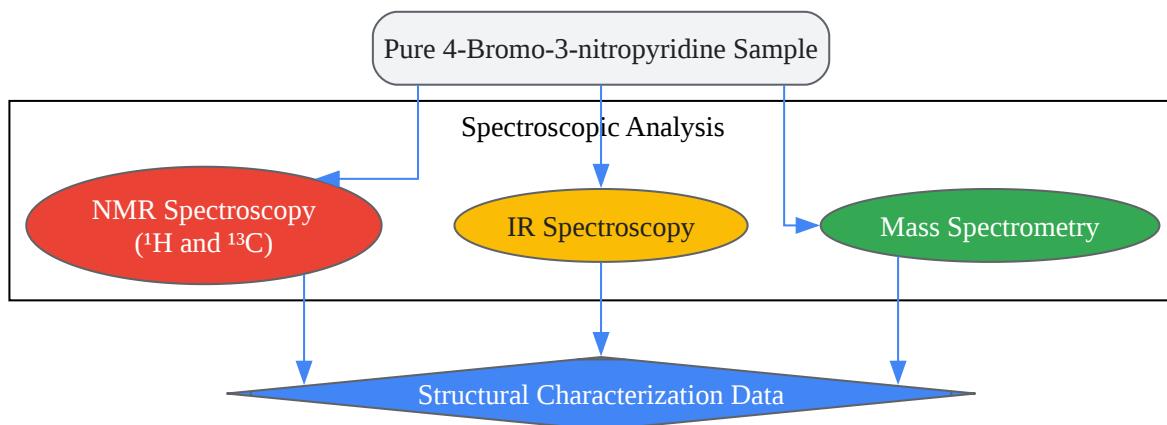
Logical Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the general workflows for the synthesis and analysis of **4-Bromo-3-nitropyridine**.



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Caption: General workflow for the synthesis and purification of **4-Bromo-3-nitropyridine**.



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Caption: Workflow for the spectroscopic analysis of **4-Bromo-3-nitropyridine**.

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References

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